3-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)propanamide
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Overview
Description
3-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)propanamide is an organic compound that features a combination of fluorine, sulfur, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)propanamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-fluorothiophenol and an appropriate alkyl halide under basic conditions to form the thioether linkage.
Amidation Reaction: The thioether intermediate is then reacted with 2-methoxy-5-nitrobenzoic acid or its derivatives in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)propanamide can undergo several types of chemical reactions:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound’s functional groups may impart interesting properties to materials, making it useful in the development of advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluorophenyl)-3-(2-methoxy-4-nitrophenyl)urea
- (4-fluorophenyl)(2-methoxy-5-nitrophenyl)methanamine
Uniqueness
3-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)propanamide is unique due to the presence of both thioether and amide linkages, which are not commonly found together in similar compounds. This unique combination of functional groups may impart distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-23-15-7-4-12(19(21)22)10-14(15)18-16(20)8-9-24-13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAPOXHKRPHSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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